![molecular formula C14H20N2OS B4850422 N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide](/img/structure/B4850422.png)
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide
Übersicht
Beschreibung
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide, also known as BCT-197, is a small molecule inhibitor that has shown potential in the treatment of cancer and inflammation. BCT-197 belongs to the family of thioamides and has a unique structure that allows it to target specific cellular pathways.
Wirkmechanismus
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide exerts its effects by inhibiting the activity of the enzyme porcupine, which is involved in the Wnt/β-catenin signaling pathway. This pathway plays a critical role in the regulation of cell proliferation, differentiation, and apoptosis. By inhibiting porcupine, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide blocks the secretion of Wnt ligands, which are required for the activation of the pathway. This results in the inhibition of cancer cell growth and the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has been shown to have a potent anti-cancer effect in various cancer cell lines, including colorectal, breast, and lung cancer. In addition, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in the treatment of inflammatory diseases. N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has several advantages for lab experiments, including its ease of synthesis and good safety profile. However, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide is a relatively new compound, and its mechanism of action is not fully understood. In addition, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has limited solubility in water, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide. One potential direction is the development of more potent and selective porcupine inhibitors. In addition, the combination of N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide with other anti-cancer agents may enhance its efficacy and reduce the risk of drug resistance. Furthermore, the study of N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide in animal models of inflammatory diseases may provide insights into its potential use in the treatment of these diseases. Finally, the development of more soluble forms of N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide may expand its use in various experiments.
Wissenschaftliche Forschungsanwendungen
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has been extensively studied for its potential use in cancer and inflammation treatment. In cancer, N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has been shown to inhibit the growth of cancer cells by targeting the Wnt/β-catenin signaling pathway. This pathway is frequently dysregulated in cancer and is involved in cell proliferation, differentiation, and apoptosis. N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide has also been shown to inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-(benzylcarbamothioyl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2OS/c1-14(2,3)9-12(17)16-13(18)15-10-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H2,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSRWHRMNLSUCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC(=S)NCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24793082 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[(benzylamino)carbonothioyl]-3,3-dimethylbutanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



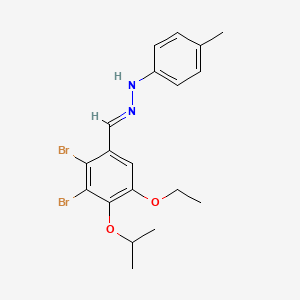
![N-ethyl-1',6-dimethyl-2'-oxo-1',2',4,9-tetrahydrospiro[beta-carboline-1,3'-indole]-2(3H)-carboxamide](/img/structure/B4850360.png)
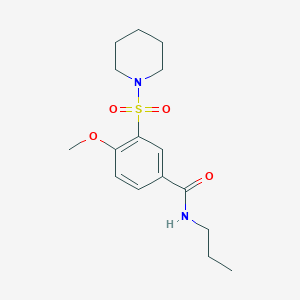
![ethyl 4-{[({4-methyl-5-[(5-phenyl-2H-tetrazol-2-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)acetyl]amino}benzoate](/img/structure/B4850364.png)
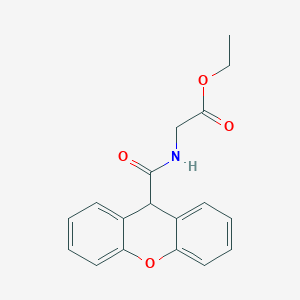
![3-allyl-5-({1-[3-(4-chlorophenoxy)propyl]-1H-indol-3-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850374.png)
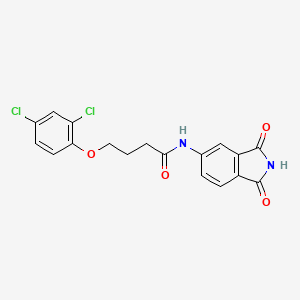
![N-(3,5-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4850388.png)
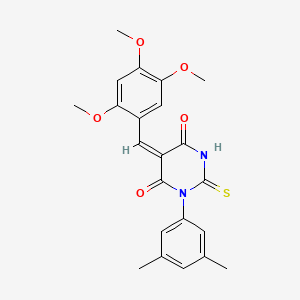
![3-benzyl-5-{3-methoxy-4-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4850407.png)
![N-(5,6-di-2-furylfuro[2,3-d]pyrimidin-4-yl)-2,2-diphenylacetamide](/img/structure/B4850415.png)
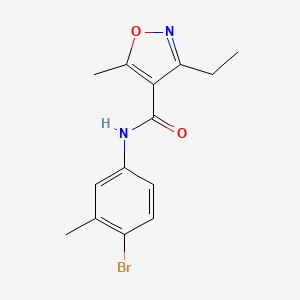
![N-{4-[(butylamino)sulfonyl]phenyl}-3-chlorobenzamide](/img/structure/B4850428.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4850440.png)